molecular formula C12H6BrFN2 B8310368 2-(6-Bromopyridin-2-yl)-4-fluorobenzonitrile CAS No. 463335-98-0

2-(6-Bromopyridin-2-yl)-4-fluorobenzonitrile

Cat. No.: B8310368
CAS No.: 463335-98-0
M. Wt: 277.09 g/mol
InChI Key: QGSBAXKCJOMUDF-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C12H6BrFN2 and its molecular weight is 277.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

463335-98-0

Molecular Formula

C12H6BrFN2

Molecular Weight

277.09 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)-4-fluorobenzonitrile

InChI

InChI=1S/C12H6BrFN2/c13-12-3-1-2-11(16-12)10-6-9(14)5-4-8(10)7-15/h1-6H

InChI Key

QGSBAXKCJOMUDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=C(C=CC(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dibromopyridine (0.94 g, 4.0 mmol), 4-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile (1.48 g, 6.0 mmol) and potassium phosphate (1.70 g, 8.0 mmol) were dissolved in N,N-dimethylformamide (12 ml) and degassed with nitrogen for 15 min. Tetrakis(triphenylphosphine)palladium(0) (230 mg, 0.2 mmol) was added then the mixture heated at 80° C. for 16 h. The mixture was allowed to cool to ambient temperature, diluted with water (150 ml) and extracted into ethyl acetate (2×150 ml). The combined organics were washed with brine (100 ml), dried over anhydrous sodium sulfate and evaporated to give a yellow oil. Purification by flash column chromatography on silica eluting with isohexane on a gradient of ethyl acetate (10-15%) gave 4-fluoro-2-(6-bromopyridin-2-yl)benzonitrile (0.42 g, 38%) as a waxy solid: δH (360 MHz, CDCl3) 7.21-7.25 (1H, m), 7.59 (1H, d, J 8), 7.67 (1H, dd, J 9.3, 2.6), 7.72 (1H, t, J 7.7), 7.78-7.87 (2H, m).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
230 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile (synthesised as in Example 24) was coupled with 2,6-dibromopyridine as described in Example 27 to give 2-(6-bromopyridin-2-yl)-4-fluorobenzonitrile as a white solid: δH (360 MHz, d6-DMSO) 7.55-7.60 (1H, m), 7.67-7.84 (2H, m), 7.89-8.02 (2H, m), 8.12 (1H, dd, J 9 and 6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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